molecular formula C16H15ClN2O3 B11564798 3-chloro-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide

3-chloro-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11564798
M. Wt: 318.75 g/mol
InChI Key: GAGGKAPJDYMNAH-VCHYOVAHSA-N
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Description

3-chloro-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are derived from hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 2,5-dimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide involves its interaction with biological molecules. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biological pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide is unique due to the presence of the 2,5-dimethoxyphenyl group, which can enhance its biological activity and specificity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially increasing the compound’s efficacy in various applications.

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

3-chloro-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H15ClN2O3/c1-21-14-6-7-15(22-2)12(9-14)10-18-19-16(20)11-4-3-5-13(17)8-11/h3-10H,1-2H3,(H,19,20)/b18-10+

InChI Key

GAGGKAPJDYMNAH-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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